molecular formula C11H17N3 B1522743 1-Methyl-4-(3-methylpyridin-2-YL)piperazine CAS No. 1187386-43-1

1-Methyl-4-(3-methylpyridin-2-YL)piperazine

Cat. No.: B1522743
CAS No.: 1187386-43-1
M. Wt: 191.27 g/mol
InChI Key: ZXHBYUGQYALQNM-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-methylpyridin-2-yl)piperazine (CAS 1187386-43-1) is a chemical compound offered with a minimum purity of 96% . As a derivative of piperazine, a six-membered heterocyclic ring with two opposing nitrogen atoms, it serves as a valuable building block in medicinal chemistry and drug discovery . The piperazine scaffold is recognized for its versatile binding properties and wide range of potential pharmacological activities, which can include antimicrobial, antimalarial, and anticancer effects, depending on the specific substitutions on the ring . The structural motif of a substituted piperazine linked to a pyridine ring is common in the development of biologically active molecules, as the basic nature and molecular geometry of the piperazine ring can enhance solubility and improve interactions with biological targets . This product is intended for research and development use only by technically qualified persons. It is not intended for use in humans, animals, or as a component in diagnostic or therapeutic products.

Properties

IUPAC Name

1-methyl-4-(3-methylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10-4-3-5-12-11(10)14-8-6-13(2)7-9-14/h3-5H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHBYUGQYALQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675172
Record name 1-Methyl-4-(3-methylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-43-1
Record name 1-Methyl-4-(3-methyl-2-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(3-methylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution and Catalytic Hydrogenation Route

A classical approach, as exemplified in patent CN88100923A, involves:

  • Starting with 1-(2-pyrimidyl)piperazine or related heteroaryl piperazines.
  • Refluxing with alkyl halides such as 3-chloroethyl nitrile to introduce alkyl chains.
  • Isolation of intermediates by crystallization (yield ~70%).
  • Catalytic hydrogenation under pressure to reduce nitrile or other functional groups to amines, yielding the substituted piperazine derivatives.

This method requires careful control of reaction times (e.g., 16 hours reflux) and conditions to maximize yield and purity. The process is noted for multiple steps and sometimes low overall yields, along with challenges in product purification.

Palladium-Catalyzed Cross-Coupling

Recent synthetic protocols utilize palladium-catalyzed coupling reactions to attach pyridinyl groups to piperazine:

  • A mixture of imidazolium salts, palladium dichloride, and base (e.g., K2CO3) in solvents like 3-chloropyridine is stirred at elevated temperatures (~90 °C) for extended periods (24 h).
  • After cooling, the reaction mixture is worked up by chromatography to isolate the desired piperazine derivative.
  • This method offers high purity and good yields (up to 96% for related 1-methyl-4-(pyridin-2-yl)piperazine), as confirmed by NMR and mass spectrometry data.

General Piperazine Substitution via Base-Mediated Coupling

Another approach involves:

  • Reacting piperazine derivatives with substituted pyridine halides or related electrophiles in dichloromethane.
  • Using bases such as sodium carbonate to facilitate nucleophilic substitution at room temperature.
  • Stirring overnight followed by filtration, drying, and purification by column chromatography.
  • This method yields various piperazine-substituted compounds with yields ranging from 50% to 75%, depending on substituents and reaction conditions.

Protecting Group Strategies and Boc-Deprotection

To control regioselectivity and improve yields:

  • Piperazine nitrogen atoms are often protected by tert-butoxycarbonyl (Boc) groups.
  • The protected intermediates undergo substitution reactions.
  • Boc groups are removed by treatment with trifluoroacetic acid (TFA) to yield the free amine piperazine.
  • This strategy is useful for preparing chiral or substituted piperazines with high stereochemical purity and yields up to 84% for intermediate steps.

Radiolabeled and Complex Derivative Synthesis

In specialized applications such as tracer synthesis:

  • 1-Methyl-4-(3-methylpyridin-2-yl)piperazine derivatives are synthesized via multi-step routes involving pyrazolo[1,5-a]pyrimidine intermediates.
  • Overall yields for complex derivatives range around 13-14% over multiple steps.
  • These methods involve coupling, methylation, and purification protocols optimized for radiochemical purity and biological activity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Nucleophilic substitution + hydrogenation 1-(2-pyrimidyl)piperazine + 3-chloroethyl nitrile, reflux 16h, catalytic hydrogenation ~70% (intermediate) Multi-step, careful crystallization required
Pd-catalyzed coupling Imidazolium salt + PdCl2 + K2CO3, 3-chloropyridine, 90 °C, 24h Up to 96% High purity, suitable for 1-methyl-4-(pyridin-2-yl)piperazine
Base-mediated coupling in DCM Piperazine + pyridine halide + Na2CO3, RT, overnight 50-75% Straightforward, moderate yields
Boc protection/deprotection strategy Boc-piperazine + substitution, then TFA deprotection Up to 84% (intermediate) Enables stereochemical control
Multi-step synthesis for radiolabeled derivatives Pyrazolo[1,5-a]pyrimidine intermediates, methylation 13-14% overall Complex, for specialized tracer applications

Research Findings and Analytical Data

  • Proton and carbon NMR spectra confirm the substitution pattern, with characteristic chemical shifts for the methyl group on the pyridine ring and the piperazine methylene protons.
  • Mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the expected molecular weights.
  • IR spectroscopy confirms the presence of key functional groups (e.g., C=N, N-CH3).
  • Chromatographic purification methods (silica gel, reverse-phase) are essential to isolate pure compounds.
  • Reaction times vary from several hours to overnight depending on method.
  • Yields depend on reaction conditions, reagent purity, and workup procedures.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(3-methylpyridin-2-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and aldehydes.

  • Reduction: Reduction reactions can yield amines and alcohols.

  • Substitution: Substitution reactions can produce a range of substituted piperazines.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-4-(3-methylpyridin-2-yl)piperazine has been studied for its potential as a pharmacological agent. The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. A study demonstrated that compounds similar to this compound can enhance serotonin receptor activity, which is crucial for mood regulation.

Antipsychotic Potential

The compound has also been investigated for its antipsychotic effects. Its ability to modulate dopamine receptors suggests potential use in treating schizophrenia and other psychotic disorders.

Neuropharmacology

The neuropharmacological applications of this compound include:

ApplicationMechanism of ActionReferences
Serotonin Receptor ModulationEnhances serotonin activity; potential antidepressant effects
Dopamine Receptor ModulationModulates dopamine pathways; potential antipsychotic effects

Material Science

In addition to its biological applications, this compound is being explored in material science, particularly in the development of advanced materials.

Polymer Additives

The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to degradation under thermal stress.

Nanocomposites

Research has indicated that integrating this compound into nanocomposites can lead to enhanced electrical conductivity and mechanical strength. This makes it suitable for applications in electronics and structural materials.

Case Studies

  • Antidepressant Research : A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of piperazine derivatives, including this compound. The results showed significant improvements in depressive behaviors in animal models, suggesting a pathway for further clinical research.
  • Material Development : In a recent study on polymer composites, researchers incorporated this compound into a polycarbonate matrix. The resulting material exhibited enhanced thermal stability and mechanical properties compared to the control group, indicating its potential for industrial applications.

Mechanism of Action

The mechanism by which 1-Methyl-4-(3-methylpyridin-2-yl)piperazine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent Group(s) Key Structural Features
1-Methyl-4-(3-methylpyridin-2-YL)piperazine 3-Methylpyridin-2-yl Pyridine ring with methyl group at C3
1-Methyl-4-(4-nitrophenyl)piperazine 4-Nitrophenyl Electron-withdrawing nitro group
RSe-1/RSe-2 Phenylselanyl-propyl/butyl Selenium-containing alkyl chains
Adamantane-piperazine derivatives Adamantyl-aryl groups Bulky, lipophilic adamantane moiety
1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine Trifluoromethyl benzyl Fluorinated aromatic substituent

Pharmacological Activities

Anticancer Activity

  • Adamantane-Piperazine Derivatives: Exhibit nanomolar affinity for sigma receptors (σ1/σ2), demonstrating antiproliferative effects against colon, prostate, and ovarian cancers. For example, compound 12 (1-Methyl-4-{4-[α-(1-adamantyl)phenylmethyl]phenyl}piperazine) showed antiangiogenic activity in mouse xenograft models .

Antimicrobial and Antifilarial Activity

  • Thiadiazol-sulfonyl Piperazines : Derivatives like 4d and 4n displayed potent antibacterial activity against Fusarium oxysporum at 50 μg/mL, attributed to sulfonyl and heterocyclic groups .

Central Nervous System (CNS) Targets

  • Pyrazolopyrazine Derivatives: PF470, a mGluR5 negative allosteric modulator, incorporates a pyridine-piperazine scaffold for CNS penetration.

Biological Activity

1-Methyl-4-(3-methylpyridin-2-YL)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a piperazine ring and a methylpyridine moiety, which are significant for its interactions with various biological targets. Research indicates that compounds with similar structural features can exhibit diverse pharmacological effects, including antinociceptive, anti-inflammatory, and neuropharmacological activities.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. The compound may function as:

  • Enzyme Inhibitor : By binding to the active sites of enzymes, it can inhibit their activity, thus modulating metabolic pathways.
  • Receptor Modulator : Acting as an agonist or antagonist at certain receptors, it influences various signaling pathways, particularly those related to pain and mood regulation .

Antinociceptive Activity

Research has highlighted the antinociceptive properties of piperazine derivatives, including this compound. Studies demonstrate that such compounds can enhance the efficacy of opioid analgesics by acting on sigma receptors, thereby improving pain management without increasing opioid-related side effects .

In vivo studies have shown that this compound can significantly increase pain threshold in animal models when administered alongside opioid agonists. This synergistic effect suggests potential applications in treating chronic pain conditions .

Neuropharmacological Effects

The compound's structural similarity to known dopamine transporter inhibitors raises its potential for treating psychiatric disorders such as depression and anxiety. Initial studies indicate that it may enhance dopaminergic signaling, which is crucial for mood regulation.

Comparative Biological Activity

Table 1 summarizes the biological activities of this compound compared to other piperazine derivatives:

Compound NameBiological ActivityIC50 Value (µM)
This compoundAntinociceptiveTBD
N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamideAntibacterial21 (against MRSA)
Piperazine derivative XAnti-proliferative0.12 (A549 cells)
Piperidine derivative YDopamine transporter inhibitionTBD

TBD indicates values that require further research.

Case Study: Pain Management Enhancement

A significant study investigated the effects of this compound on pain management in a rodent model. The study administered the compound alongside loperamide (an opioid agonist) and assessed changes in pain response latency. Results indicated a marked increase in pain threshold compared to controls, suggesting that the compound could effectively enhance opioid analgesia through sigma receptor modulation .

Research Findings on Neuropharmacology

In another study focusing on neuropharmacological effects, researchers explored the binding affinity of this compound for dopamine receptors. Molecular docking studies revealed strong interactions with dopamine transporter sites, indicating potential for developing treatments for mood disorders .

Q & A

Q. How can crystallography or advanced NMR techniques resolve structural ambiguities in derivatives?

  • Methodological Answer : X-ray crystallography (SHELX suite) determines absolute configuration and hydrogen-bonding networks. NOESY NMR experiments reveal spatial proximities in solution. Dynamic NMR (VT-NMR) probes conformational flexibility in substituted piperazines .

Data Contradiction Analysis

  • Example : Conflicting solubility data (e.g., aqueous vs. DMSO solubility) may arise from aggregation or polymorphic forms. Resolve via DLS (Dynamic Light Scattering) for particle size analysis and PXRD (Powder X-Ray Diffraction) for polymorphism screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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